2-Nitro-5-(phenylthio)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

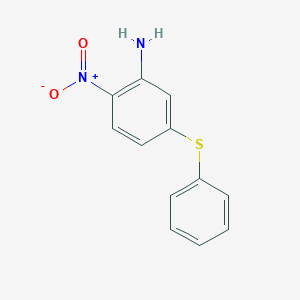

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-nitro-5-phenylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGJUXSVUPXOHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068458 | |

| Record name | Benzenamine, 2-nitro-5-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43156-47-4 | |

| Record name | 2-Nitro-5-(phenylthio)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43156-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-5-phenylthioaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043156474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-nitro-5-(phenylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-nitro-5-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-5-(phenylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-5-PHENYLTHIOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE56M5KS9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Synthesis Mechanism: Nucleophilic Aromatic Substitution (SNAr)

An In-depth Technical Guide to the Synthesis of 2-Nitro-5-(phenylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the pharmaceutical industry, notably in the production of anthelmintic agents like Fenbendazole.[1][2] The document details the core synthesis mechanism, presents quantitative data from various established protocols, and offers detailed experimental methodologies.

The predominant mechanism for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction.[3][4] This reaction involves the displacement of a halide, typically chloride, from an activated aromatic ring by a nucleophile.

The key steps of the mechanism are as follows:

-

Formation of the Nucleophile : Thiophenol is deprotonated by a base to form the more potent nucleophile, the thiophenolate anion.[3] Common bases used for this purpose include sodium hydride, potassium carbonate, or ammonia.[5][6]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex : The electron-rich thiophenolate anion attacks the carbon atom bearing the chlorine atom on the 5-chloro-2-nitroaniline ring. Aromatic rings are typically electron-rich and resistant to nucleophilic attack; however, the presence of a strong electron-withdrawing nitro group (-NO2) ortho to the chlorine atom and para to the site of attack deactivates the ring, making it susceptible to nucleophilic substitution.[4][7][8] This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][9] The negative charge of this intermediate is delocalized across the aromatic ring and is particularly stabilized by the nitro group.

-

Elimination of the Leaving Group : The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final product, this compound.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis protocols for this compound.

Table 1: Reaction Yields and Purity

| Method/Base | Starting Material (5-chloro-2-nitroaniline) | Thiophenol | Solvent | Yield | Purity | Reference |

| Ammonia | 200 g (79.2% purity) | 126 g (98% purity) | Isobutanol | 92.2% | Not specified (recrystallization unnecessary) | [6] |

| Ammonia | 255 g (78.3% purity) | 161 g (98% purity) | Isopropanol | 95.8% | 90.0% by weight | [6][10] |

| Ammonia | 358.8 g (79.2% purity) | 253.5 g (98% purity) | Toluene | 96.4% | 91.2% by weight | [6] |

| Sodium Hydride | 5 g | 6.2 mL | Dimethylformamide | Not specified | Not specified | [5] |

| Potassium Carbonate | Not specified | Not specified | Dimethylformamide | Not specified | Not specified | [6] |

Table 2: Molar Ratios of Reactants

| Method/Base | Molar Ratio (5-chloro-2-nitroaniline : Thiophenol : Base) |

| Ammonia | 1 : 1 to 1.2 : 2 to 15 |

| Sodium Hydride | 1 : 1.9 (approx.) : 1.5 (approx.) |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis using Ammonia in an Autoclave

This protocol is adapted from patented industrial methods and is suitable for larger-scale synthesis.[6][10]

Materials:

-

5-chloro-2-nitroaniline

-

Thiophenol

-

Isopropanol (or Isobutanol, Toluene)

-

Ammonia (liquid)

-

Aqueous sodium hydroxide solution (23% by weight)

Procedure:

-

Suspend 255 g of 5-chloro-2-nitroaniline (78.3% purity) in 250 mL of isopropanol in a suitable autoclave.

-

Heat the reaction mixture to 60°C.

-

Pump 95.7 g of liquid ammonia into the autoclave, which should result in a pressure of approximately 9 bar.

-

While maintaining the temperature at 60°C, pump 161 g of thiophenol (98% purity) into the autoclave over a period of 1.5 hours. Maintain the pressure at 9 bar by replenishing with ammonia as needed.

-

After the addition of thiophenol is complete, continue to stir the reaction mixture at 60°C for an additional 6 hours.

-

Cool the autoclave to room temperature and carefully vent the excess pressure.

-

The reaction mixture can be worked up in one of two ways:

-

Filtration and Washing : Filter the reaction mixture. Wash the collected solid with water and dry to yield the product.[10]

-

Phase Separation : Add 195 g of a 23% aqueous sodium hydroxide solution to the reaction mixture and heat to 90°C. Separate the organic phase, which contains the product, and cool to room temperature.[6]

-

-

The resulting this compound is typically a yellow powder. Further purification by recrystallization is usually not necessary.

Protocol 2: Synthesis using Sodium Hydride in Dimethylformamide

This protocol is suitable for laboratory-scale synthesis.[5]

Materials:

-

4-chloro-2-nitroaniline (referred to as 2-amino-4-chloro-1-nitrobenzene in the source)

-

Sodium hydride (57% dispersion in oil)

-

Thiophenol

-

Dimethylformamide (DMF)

-

Water

-

Hexane

-

Methanol

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, prepare a solution of sodium phenyl mercaptide by adding 2.53 g of 57% sodium hydride to a solution of 6.2 mL of thiophenol in 20 mL of dimethylformamide.

-

To this solution, add 5 g of 4-chloro-2-nitroaniline. Use an additional 10 mL of dimethylformamide to rinse the container and ensure all of the aniline is added to the reaction mixture.

-

Stir the mixture under a nitrogen atmosphere for 3 hours at a temperature of 20-30°C.

-

After 3 hours, dilute the reaction mixture with water to precipitate the crude product.

-

Wash the crude product with water and then with hexane.

-

For further purification, recrystallize the product from methanol.

Visualizations

Synthesis Mechanism Pathway

Caption: Synthesis pathway of this compound.

Experimental Workflow: Autoclave Synthesis

Caption: Workflow for the autoclave synthesis method.

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound | 43156-47-4 [chemicalbook.com]

"2-Nitro-5-(phenylthio)aniline" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(phenylthio)aniline is an organic compound that serves as a crucial synthetic intermediate in the pharmaceutical and chemical industries.[1][2] Its molecular structure, featuring a nitro group, an aniline moiety, and a phenylthio substituent, provides a versatile platform for the synthesis of more complex molecules.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound.

Chemical Properties and Structure

This compound is a yellow to orange crystalline solid.[4] Its core structure consists of an aniline ring substituted with a nitro group at the second position and a phenylthio group at the fifth position.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀N₂O₂S | [1] |

| Molecular Weight | 246.29 g/mol | [1] |

| Melting Point | 145-146 °C | [1] |

| Boiling Point (Predicted) | 472.5 ± 35.0 °C | [2] |

| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Appearance | White to orange powder or crystals | [2] |

| CAS Number | 43156-47-4 | [1] |

Spectral and Structural Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | |

| SMILES | C1=CC=C(C=C1)SC2=CC(=C(C=C2)--INVALID-LINK--[O-])N | |

| InChI | 1S/C12H10N2O2S/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 | [2] |

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: Chemical structure of this compound.

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is through the nucleophilic aromatic substitution reaction between 5-chloro-2-nitroaniline and thiophenol.[2] Several variations of this protocol exist, with differences in the base, solvent, and reaction conditions.

General Synthesis Workflow

The logical workflow for the synthesis of this compound is outlined in the diagram below.

References

"2-Nitro-5-(phenylthio)aniline" molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 2-Nitro-5-(phenylthio)aniline, a key synthetic intermediate. It covers the molecule's core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of a common production workflow.

Molecular Identity and Properties

This compound is an aromatic organic compound notable for its role as a precursor in the synthesis of various value-added chemicals, particularly in the pharmaceutical industry.[1] Its structure incorporates a nitro group, an aniline moiety, and a phenylthio substituent on a benzene ring.[2][3]

The molecular formula of this compound is C₁₂H₁₀N₂O₂S.[4][5][6] Its molecular weight is approximately 246.29 g/mol .[2][4][6] The compound typically appears as a yellow to orange solid powder or crystals.[4]

Quantitative data and key identifiers for the molecule are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₀N₂O₂S | [4][5][6] |

| Molecular Weight | 246.29 g/mol | [2][4][6] |

| CAS Number | 43156-47-4 | [2][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-Phenylthio-2-nitroaniline, Benzenamine, 2-nitro-5-(phenylthio)- | [5] |

| Melting Point | 145-146 °C | [2][4] |

| Boiling Point | 472.5 ± 35.0 °C (Predicted) | [4] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in DMSO, Methanol | [2] |

Application in Drug Development

The primary application of this compound in the pharmaceutical sector is as a crucial intermediate in the synthesis of benzimidazole-based anthelmintic agents.[1][3] Specifically, it is a direct precursor to methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate (fenbendazole), a potent and widely used drug for treating parasitic worm infections in animals.[1] The versatile reactivity of its functional groups also makes it a valuable building block in other areas of organic synthesis, including the preparation of dyes.[4]

Experimental Protocols

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. Below are detailed protocols for two common industrial methods, followed by purification and analytical procedures.

Synthesis Protocol 1: Ammonia-Mediated Reaction in Autoclave

This method reacts 5-chloro-2-nitroaniline with thiophenol in a solvent under pressure, using ammonia to neutralize the hydrogen chloride byproduct. It is an efficient route that can produce high yields and purity.

Materials:

-

5-chloro-2-nitroaniline (e.g., 255 g, 78.3% purity)

-

Thiophenol (e.g., 161 g, 98% purity)

-

Isopropanol (solvent, e.g., 250 mL)

-

Liquid Ammonia (e.g., 95.7 g)

-

Steel Autoclave

Procedure:

-

Suspend 255 g of 5-chloro-2-nitroaniline in 250 mL of isopropanol within a steel autoclave.[6]

-

Seal the autoclave and heat the reaction mixture to 60 °C.[6]

-

Slowly pump 95.7 g of liquid ammonia into the autoclave until the internal pressure reaches 9 bar.[6]

-

Maintain the temperature at 60 °C and the pressure at 9 bar. Add 161 g of thiophenol dropwise over a period of 1.5 hours.[6]

-

Continuously replenish ammonia as needed to maintain a constant pressure of 9 bar throughout the thiophenol addition.[6]

-

After the addition is complete, maintain the reaction conditions for an additional 6 hours.[6]

-

Cool the autoclave to room temperature and slowly vent the pressure.[6]

-

Isolate the product by filtering the reaction mixture.[6] The resulting yellow powder is this compound.

Synthesis Protocol 2: Base-Mediated Reaction with Sodium Hydride

This route involves the deprotonation of thiophenol with a strong base like sodium hydride to form a potent nucleophile (sodium thiophenolate), which then displaces the chlorine atom.

Materials:

-

5-chloro-2-nitroaniline (referred to as 2-amino-4-chloro-1-nitrobenzene in the source, 5 g)

-

Thiophenol (6.2 mL)

-

Sodium Hydride (NaH), 57% dispersion in oil (2.53 g)

-

Dimethylformamide (DMF), anhydrous (30 mL)

-

Water, Hexane, Methanol (for washing and recrystallization)

-

Nitrogen gas supply

Procedure:

-

In a flask under a nitrogen atmosphere, prepare a solution of sodium phenyl mercaptide by adding 6.2 mL of thiophenol to a suspension of 2.53 g of 57% sodium hydride in 20 mL of anhydrous DMF.[4]

-

To this solution, add 5 g of 5-chloro-2-nitroaniline. Use an additional 10 mL of DMF to rinse the flask and ensure complete transfer.[4]

-

Stir the resulting mixture vigorously under a nitrogen atmosphere for 3 hours at a temperature of 20-30 °C.[4]

-

After 3 hours, quench the reaction by diluting the mixture with water. This will precipitate the crude product.[4]

-

Collect the solid product by filtration.

Purification and Analysis

Purification by Recrystallization:

-

Wash the crude product obtained from either synthesis protocol thoroughly with water and then with hexane to remove residual DMF and nonpolar impurities.[4]

-

Recrystallize the washed solid from hot methanol to yield purified this compound as an orange-yellow crystalline solid.[4]

Analysis by High-Performance Liquid Chromatography (HPLC): While specific, validated methods for this exact compound are proprietary, a general reverse-phase HPLC method suitable for purity assessment of nitroanilines can be employed.

-

Instrumentation: HPLC system with UV-Vis Detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 3 µm particle size).

-

Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid (for MS compatibility).

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA or Formic Acid.

-

Flow Rate: 0.35 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 200 nm.

-

Method: Isocratic or gradient elution, to be optimized based on sample purity. An isocratic method with a high percentage of acetonitrile would be a suitable starting point.

-

Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.2 µm syringe filter before injection.

Product purity of over 91% has been reported using HPLC analysis following the autoclave synthesis method.[6]

Synthesis Workflow Visualization

The following diagram illustrates the key steps and chemical transformations in the ammonia-mediated synthesis of this compound.

References

- 1. This compound(43156-47-4) 1H NMR [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Separation of 2-Nitro-4-(propylthio)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 43156-47-4 [chemicalbook.com]

The Strategic Role of 2-Nitro-5-(phenylthio)aniline in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(phenylthio)aniline is a key synthetic intermediate that holds a pivotal position in the development of various pharmaceuticals, most notably in the class of benzimidazole anthelmintics. Its unique trifunctional molecular architecture, comprising an aromatic amine, a nitro group, and a phenylthio ether, offers a versatile platform for a range of chemical transformations. This technical guide provides an in-depth overview of the synthesis of this compound and its subsequent conversion into the potent anthelmintic agent, methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate (oxfendazole). This document is intended to serve as a comprehensive resource, detailing experimental protocols, quantitative data, and process workflows to aid researchers and professionals in drug development.

Synthesis of this compound

The primary and most industrially relevant method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNA_r) reaction between a 5-halo-2-nitroaniline, typically 5-chloro-2-nitroaniline, and thiophenol. The reaction is generally facilitated by a base to generate the more nucleophilic thiophenolate anion.

Several variations of this procedure exist, with differences in the choice of base, solvent, and reaction conditions. These variations can significantly impact the reaction yield, purity, and overall process efficiency. A summary of common synthetic methods is presented in the table below.

| Method | Starting Materials | Reagents & Solvents | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) |

| A | 5-Chloro-2-nitroaniline, Thiophenol | Sodium Hydride, Dimethylformamide (DMF) | 20 - 30 | Ambient | 3 | - | - |

| B | 5-Chloro-2-nitroaniline, Thiophenol | Ammonia, Isopropanol | 60 | 9 | 6 | 96.4 | 91.2 |

| C | 5-Chloro-2-nitroaniline, Thiophenol | Ammonia, Isobutanol | 60 | 4 | 1.5 | 92.2 | - |

| D | 5-Chloro-2-nitroaniline, Thiophenol | Ammonia, Toluene | 60 | 9 | 2 | - | - |

| E | 5-Chloro-2-nitroaniline, Thiophenol | Potassium Carbonate, Dimethylformamide (DMF) | Reflux | Ambient | 7 | 77-88 | - |

Note: Yields and purities are as reported in the cited literature and may vary based on experimental scale and conditions.

Experimental Protocols for Synthesis

Method B: Ammonia in Isopropanol

This method is a high-yield procedure conducted under pressure.

Materials:

-

5-Chloro-2-nitroaniline

-

Thiophenol

-

Liquid Ammonia

-

Isopropanol

Procedure:

-

Suspend 255 g of 5-chloro-2-nitroaniline (78.3% purity) in 250 mL of isopropanol in a suitable autoclave.

-

Heat the reaction mixture to 60 °C.

-

Slowly introduce 95.7 g of liquid ammonia into the autoclave, allowing the pressure to reach 9 bar.

-

Maintain the temperature at 60 °C and, over 1.5 hours, pump in 161 g of thiophenol (98% purity).

-

Continuously monitor and maintain the pressure at 9 bar by adding more ammonia as needed.

-

After the addition of thiophenol is complete, continue to stir the reaction mixture at 60 °C and 9 bar for an additional 6 hours.

-

Cool the autoclave to room temperature and carefully vent the excess pressure.

-

Filter the reaction mixture. The solid product is washed with isopropanol and then with water.

-

Dry the resulting yellow powder to obtain this compound. This process has been reported to yield 298.6 g of product with a purity of 91.2%, corresponding to a 96.4% yield.[1]

Role as a Synthetic Intermediate: The Pathway to Oxfendazole

This compound is a critical precursor in the synthesis of the broad-spectrum anthelmintic drug oxfendazole. The synthetic route involves three key transformations:

-

Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding 4-(phenylthio)benzene-1,2-diamine.

-

Cyclization to a Benzimidazole Ring: The resulting diamine undergoes a cyclocondensation reaction to form the benzimidazole core, incorporating a methyl carbamate group at the 2-position. This intermediate is known as fenbendazole.

-

Oxidation of the Sulfide: The phenylthio group of fenbendazole is selectively oxidized to a phenylsulfinyl group to yield the final active pharmaceutical ingredient, oxfendazole.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic pathway from starting materials to Oxfendazole.

Detailed Methodologies for Conversion to Oxfendazole

Step 1: Reduction of this compound

A common method for this reduction is catalytic hydrogenation.

Materials:

-

This compound

-

Raney Nickel

-

Methanol

-

Hydrogen gas

Procedure:

-

Charge a high-pressure reactor with this compound and methanol.

-

Add Raney Nickel as the catalyst.

-

Pressurize the reactor with hydrogen gas.

-

Heat the reaction mixture and maintain it at a specific temperature and pressure until the reduction is complete (e.g., 100°C and 10 kg/cm ² pressure for 4-6 hours).[2]

-

After the reaction, cool the reactor and carefully filter off the catalyst.

-

The methanol is removed by distillation, and the crude diamine oil can be further purified by vacuum distillation to yield 4-(phenylthio)benzene-1,2-diamine.

Step 2: Cyclization to Fenbendazole

The cyclization is typically achieved by reacting the diamine with a reagent that provides the C2 carbon and the carbamate functionality.

Materials:

-

4-(Phenylthio)benzene-1,2-diamine

-

N-(trichloromethyl) methyl carbamate

-

Acetone

Procedure:

-

In a reaction vessel, dissolve 4-(phenylthio)benzene-1,2-diamine in acetone.

-

Heat the solution to 40-60 °C.

-

Slowly add a solution of N-(trichloromethyl) methyl carbamate dropwise over a period of about 30 minutes.

-

After the addition is complete, maintain the reaction temperature at 50-70 °C for 2-3 hours.

-

Cool the reaction mixture and filter the precipitated solid.

-

Wash the solid with acetone and dry to obtain fenbendazole. This method has been reported to yield between 84.27% and 89.99% with high purity.[2]

Step 3: Oxidation to Oxfendazole

Selective oxidation of the sulfide to the sulfoxide can be achieved using various oxidizing agents. A common laboratory-scale method uses a peroxy acid.

Materials:

-

Fenbendazole

-

m-Chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve fenbendazole in dichloromethane in a round-bottom flask at room temperature.

-

Cool the solution to 5-10 °C in an ice bath.

-

Slowly add m-chloroperbenzoic acid to the cooled solution.

-

Allow the reaction mixture to warm to room temperature (25-30 °C) and stir for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

The overall logical relationship of the synthetic steps is illustrated below:

Caption: Logical flow of the synthesis of Oxfendazole.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of benzimidazole-based anthelmintics. The synthetic routes to this compound are well-established, offering high yields and purity. Its subsequent transformations through reduction, cyclization, and oxidation provide an efficient pathway to valuable pharmaceutical agents like fenbendazole and oxfendazole. The detailed methodologies and process workflows presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this area, facilitating further innovation and process optimization. The versatility of this compound also suggests potential for its application in the synthesis of other novel chemical entities, making it a continued subject of interest in medicinal and materials chemistry.

References

Technical Guide: Physicochemical Properties of 2-Nitro-5-(phenylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and solubility properties of the synthetic intermediate, 2-Nitro-5-(phenylthio)aniline (CAS No. 74744-83-3). The information is curated for professionals in chemical research and pharmaceutical development.

Core Properties of this compound

This compound is an organic compound with the molecular formula C₁₂H₁₀N₂O₂S. It serves as a key intermediate in the synthesis of various compounds, including anthelmintic agents.

Physical State

At standard temperature and pressure, this compound exists as a solid. It is commonly described as a crystalline powder with a color ranging from white to orange or yellow.

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and formulation. The compound is characterized by poor aqueous solubility and good solubility in certain organic solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published in peer-reviewed literature, its qualitative solubility is well-documented. The table below summarizes the available information.

| Solvent | Qualitative Solubility |

| Water | Sparingly soluble, Insoluble |

| DMSO | Soluble |

| Methanol | Soluble |

| Organic Solvents | Good solubility |

Experimental Protocols

The following sections detail standardized methodologies for determining the physical state and solubility of a compound like this compound.

Determination of Physical State: X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction is a primary technique to determine the crystalline nature of a solid material.

Methodology:

-

Sample Preparation: A small amount of the this compound powder is carefully packed into a sample holder. The surface of the powder should be smooth and level with the holder's surface.

-

Instrument Setup: The XRPD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation). The detector is set to scan over a defined range of 2θ angles (e.g., 2° to 40°).

-

Data Acquisition: The sample is irradiated with the X-ray beam, and the detector measures the intensity of the diffracted X-rays at different angles.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The presence of sharp peaks indicates a crystalline structure, while a broad halo would suggest an amorphous solid. The positions and intensities of the peaks are characteristic of the specific crystalline form.

Determination of Aqueous Solubility: OECD Guideline 105 (Flask Method)

This method is suitable for determining the water solubility of solid compounds that are sparingly soluble.

Methodology:

-

Preparation of Test System: A stock solution is prepared by adding an excess amount of this compound to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). The solution should remain saturated with undissolved solid present.

-

Phase Separation: The solution is allowed to stand to let the undissolved material settle. An aliquot of the supernatant is then carefully removed after centrifugation to ensure it is free of any solid particles.

-

Analysis: The concentration of this compound in the clear aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The water solubility is reported in units of mass per volume (e.g., mg/L or g/100 mL).

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the determination of the physical state and solubility of a chemical compound.

Caption: A logical workflow for the physical and solubility characterization of a chemical compound.

An In-depth Technical Guide to 2-Nitro-5-(phenylthio)aniline Derivatives and Analogs for Drug Discovery Professionals

An Introduction to a Versatile Scaffold

2-Nitro-5-(phenylthio)aniline is a pivotal organic intermediate, primarily recognized for its crucial role in the synthesis of potent anthelmintic agents.[1][2] Its molecular architecture, featuring an aniline backbone substituted with a nitro group and a phenylthio moiety, provides a versatile platform for a wide array of chemical modifications.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the synthesis, known biological activities, and therapeutic potential of derivatives and analogs of this compound. While its most established application lies in the creation of benzimidazole-based anthelmintics, emerging research on structurally related compounds suggests a broader potential for this scaffold in medicinal chemistry.

Synthesis of the Core Scaffold

The primary and most well-documented method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the reaction of a 5-halo-2-nitroaniline, most commonly 5-chloro-2-nitroaniline, with thiophenol.[3][4] The presence of the electron-withdrawing nitro group in the ortho position and the halogen in the para position to the amino group activates the aromatic ring for nucleophilic attack by the thiolate anion.

A variety of reaction conditions have been reported to achieve this transformation, often with high yields. Common methodologies include:

-

Reaction with Sodium Thiophenolate: Thiophenol is first converted to its more nucleophilic sodium salt, sodium thiophenolate, using a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF). The subsequent addition of 5-chloro-2-nitroaniline leads to the displacement of the chloride and formation of the desired product.[3][4]

-

Base-Catalyzed Reaction: The reaction can also be carried out in the presence of a base like potassium carbonate in a solvent such as DMF, where the base facilitates the in-situ formation of the thiophenolate.[3]

-

Ammonia-Mediated Synthesis: A common industrial method involves reacting 5-chloro-2-nitroaniline with thiophenol in the presence of ammonia in a solvent like isopropanol or isobutanol, often under pressure and at elevated temperatures.[2][3]

The following diagram illustrates a general workflow for the synthesis of the this compound core.

Primary Application: Precursor to Anthelmintic Benzimidazoles

The most significant application of this compound is as a key intermediate in the synthesis of methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate, a potent broad-spectrum anthelmintic agent.[1][2] This class of drugs, which includes well-known compounds like fenbendazole and albendazole, is widely used in both human and veterinary medicine to treat infections caused by parasitic worms.

The synthetic pathway to these benzimidazolecarbamates involves a series of transformations of the this compound core:

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group, forming a diamine derivative.

-

Cyclization: The resulting diamine undergoes a cyclization reaction to form the benzimidazole ring system.

-

Carbamate Formation: Introduction of the methyl carbamate moiety at the 2-position of the benzimidazole ring.

-

Oxidation: The sulfide is oxidized to a sulfoxide, which is often the more active form of the drug.

The mechanism of action of these benzimidazole anthelmintics is well-established. They selectively bind to the β-tubulin of parasitic worms, inhibiting the polymerization of microtubules. This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite.

The following diagram depicts the signaling pathway targeted by the benzimidazole derivatives of this compound.

Emerging Therapeutic Potential: Antitubercular and Antimicrobial Activities

While the primary focus has been on its role as an anthelmintic precursor, research into structurally related nitroaromatic and phenylthio compounds suggests that the this compound scaffold may have broader therapeutic applications.

Antitubercular Activity

Several studies have highlighted the potential of nitro-containing compounds as antitubercular agents. For instance, a series of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline analogues, which share a similar structural motif, have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. These compounds exhibited minimum inhibitory concentrations (MIC90) ranging from 0.05 to >30 µg/mL. While not direct derivatives, this demonstrates the potential of the broader phenylthio-aniline scaffold in this therapeutic area.

Similarly, 2-(phenylthio)benzoylarylhydrazone derivatives have been investigated for their antimycobacterial properties. Notably, compounds containing 5-nitro-2-furyl and 5-nitro-2-thienyl moieties showed significant activity against Mycobacterium tuberculosis H37Rv, with IC90 values of 7.57 and 2.96 µg/mL, respectively.[5] Although these are not direct aniline derivatives, the presence of the phenylthio and nitro groups is a common feature.

The table below summarizes the antitubercular activity of some structurally related compounds.

| Compound Class | Test Organism | Activity Metric | Value (µg/mL) |

| Bicyclic [2-(2,4-dimethylphenylthio)phenyl] anilines | Mycobacterium tuberculosis H37Ra | MIC90 | 0.05 to >30 |

| 2-(Phenylthio)benzoylarylhydrazone (5-Nitro-2-furyl analog) | Mycobacterium tuberculosis H37Rv | IC90 | 7.57 |

| 2-(Phenylthio)benzoylarylhydrazone (5-Nitro-2-thienyl analog) | Mycobacterium tuberculosis H37Rv | IC90 | 2.96 |

Antimicrobial Activity

The antimicrobial potential of derivatives based on a similar core structure has also been explored. A study on 2-[(2-nitro-1-phenylalkyl)thiomethyl]benzimidazole derivatives, which can be conceptually linked to the this compound scaffold, demonstrated notable antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values were determined using a microdilution method against a panel of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. Certain derivatives were found to be as active as the standard drug ampicillin trihydrate against Staphylococcus aureus and Streptococcus faecalis.[6] One compound also showed antifungal activity comparable to ketoconazole.[6]

The following table presents the antimicrobial activity of these related benzimidazole derivatives.

| Compound Series | Test Organism | Activity Metric | Value (µM) |

| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole deriv. (2h) | Staphylococcus aureus | MIC | 4.80 x 10-3 |

| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole deriv. (2i) | Staphylococcus aureus | MIC | 4.80 x 10-3 |

| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole deriv. (2h) | Streptococcus faecalis | MIC | 5.20 x 10-3 |

| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole deriv. (2i) | Streptococcus faecalis | MIC | 4.80 x 10-3 |

| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole deriv. (1a) | Candida albicans | MIC | 1.05 x 10-3 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols relevant to the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound

Method: Nucleophilic Aromatic Substitution[3][4]

-

Preparation of Sodium Thiophenolate: To a solution of thiophenol (1.0 equivalent) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere, sodium hydride (1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium thiophenolate.

-

Reaction with 5-Chloro-2-nitroaniline: 5-Chloro-2-nitroaniline (1.0 equivalent) is added to the solution of sodium thiophenolate in DMF.

-

Reaction Progression and Work-up: The reaction mixture is stirred at room temperature or gently heated (e.g., to 60-80 °C) for several hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it into ice-water.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound.

In Vitro Antimicrobial Susceptibility Testing

Method: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination[6]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized concentration of organisms (e.g., 105 CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37 °C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration.

Conclusion and Future Directions

This compound is a compound of significant interest in medicinal chemistry, primarily as a cornerstone for the synthesis of benzimidazole-based anthelmintics. The synthetic routes to this core scaffold are well-established and efficient. While its role as an intermediate is clear, the direct biological activities of a broad range of its derivatives remain an underexplored area. The promising antitubercular and antimicrobial activities of structurally related compounds suggest that the this compound scaffold itself could be a valuable starting point for the development of new therapeutic agents.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound analogs. Structure-activity relationship (SAR) studies on such a library could elucidate the key structural features required for various biological activities and potentially identify novel lead compounds for a range of diseases beyond parasitic infections. Further investigation into the mechanisms of action of any active compounds will be crucial for their development as potential drug candidates. This technical guide provides a solid foundation for researchers to embark on such investigations, leveraging the synthetic versatility of this important chemical entity.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 43156-47-4 [chemicalbook.com]

- 3. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. [PDF] Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Potential applications of "2-Nitro-5-(phenylthio)aniline" in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(phenylthio)aniline is a valuable and versatile intermediate in organic synthesis, playing a crucial role as a foundational building block for a variety of complex molecules. Its unique trifunctionalized aromatic core, featuring an amine, a nitro group, and a phenylthio moiety, provides a rich platform for a diverse array of chemical transformations. This technical guide offers an in-depth exploration of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of pharmaceuticals and other functional organic compounds.

Physicochemical Properties

This compound is a crystalline solid, typically appearing as a yellow to orange powder.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₀N₂O₂S | [2][4][5] |

| Molecular Weight | 246.29 g/mol | [2][4][5] |

| Melting Point | 145-146 °C | [2][5] |

| Boiling Point | 472.5 ± 35.0 °C (Predicted) | [2] |

| Appearance | White to orange powder or crystals | [1][2][3] |

| Solubility | Soluble in DMSO and Methanol. | [5] |

| CAS Number | 43156-47-4 | [2][6] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a 5-halo-2-nitroaniline, typically 5-chloro-2-nitroaniline, with thiophenol in the presence of a base.[7]

Experimental Protocol: Synthesis from 5-Chloro-2-nitroaniline and Thiophenol

Materials:

-

5-Chloro-2-nitroaniline

-

Thiophenol

-

Ammonia

-

Isopropanol (or other suitable solvent such as methanol, dimethylformamide)[7][8]

-

Autoclave

Procedure:

-

Suspend 5-chloro-2-nitroaniline (e.g., 255 g, 78.3% purity) in a suitable solvent like isopropanol (250 mL) within an autoclave.[8]

-

Heat the reaction mixture to 60 °C.[8]

-

Slowly introduce liquid ammonia (e.g., 95.7 g) into the autoclave to achieve a desired pressure (e.g., 9 bar).[8]

-

While maintaining the temperature and pressure, add thiophenol (e.g., 161 g, 98% purity) dropwise over a period of 1.5 hours. Replenish ammonia as needed to maintain constant pressure.[8]

-

After the addition is complete, continue to stir the reaction mixture for an additional 6 hours at the same temperature and pressure.[8]

-

Cool the autoclave to room temperature and carefully vent the pressure.

-

The product can often be isolated by filtration of the reaction mixture, followed by washing the solid residue with water and drying.[7] In some cases, particularly when using polar aprotic solvents, the product is precipitated by the addition of water to the reaction mixture.[7]

Yields: This method consistently produces high yields of this compound, often exceeding 92%, with purities greater than 90%.[7][8]

Caption: Synthesis of this compound.

Key Synthetic Applications

The strategic placement of the amino, nitro, and phenylthio groups makes this compound a versatile precursor for a range of heterocyclic compounds and other functionalized molecules.

Synthesis of Benzimidazoles: The Gateway to Anthelmintic Drugs

The most prominent application of this compound is as a key intermediate in the synthesis of benzimidazole-based anthelmintic drugs, most notably Fenbendazole.[9][10] This multi-step synthesis highlights the utility of the starting aniline.

Step 1: Reduction of the Nitro Group

The initial step involves the reduction of the nitro group in this compound to afford 4-(phenylthio)benzene-1,2-diamine . This transformation is crucial for the subsequent cyclization to form the benzimidazole ring.

Method A: Catalytic Hydrogenation

-

Materials: this compound, Ethanol, Platinum on carbon (Pt/C) catalyst, High-pressure kettle.[11]

-

Procedure:

-

In a high-pressure kettle, dissolve this compound (e.g., 36.9 g) in ethanol (4 times the weight of the aniline).[11]

-

Add a catalytic amount of Pt/C (0.1 times the weight of the aniline).[11]

-

Heat the mixture to 70-90 °C under a hydrogen pressure of 1.0-2.0 MPa for 8 hours.[11]

-

After the reaction is complete, filter off the catalyst.

-

Evaporate the solvent to obtain 4-(phenylthio)benzene-1,2-diamine. The crude product can often be used directly in the next step.[11]

-

Method B: Reduction with Hydrazine Hydrate

-

Materials: this compound, Propanol, Ferric chloride (FeCl₃), Hydrazine hydrate.[11]

-

Procedure:

-

In a four-necked flask equipped with a stirrer and thermometer, dissolve this compound (e.g., 24.6 g) in propanol (3 times the weight of the aniline).[11]

-

Add a catalytic amount of ferric chloride (0.01 times the weight of the aniline).[11]

-

With stirring, add hydrazine hydrate (2 times the molar ratio of the aniline) dropwise.[11]

-

Reflux the reaction mixture for 2 hours.[11]

-

Filter to remove the catalyst and evaporate the solvent to yield 4-(phenylthio)benzene-1,2-diamine.[11]

-

| Reduction Method | Reagents | Solvent | Temperature | Yield | References |

| Catalytic Hydrogenation | H₂, Pt/C | Ethanol | 70-90 °C | ~57% (crude) | [11] |

| Hydrazine Hydrate | N₂H₄·H₂O, FeCl₃ | Propanol | Reflux | ~86% (crude) | [11] |

graph Reduction_to_Diamine { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];A [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="4-(phenylthio)benzene-1,2-diamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A -> B [label="Reduction\n(e.g., H₂/Pt/C or N₂H₄·H₂O/FeCl₃)", color="#34A853"]; // Node Styling A [shape=Mrecord, label="{this compound | C₁₂H₁₀N₂O₂S}"]; B [shape=Mrecord, label="{4-(phenylthio)benzene-1,2-diamine | C₁₂H₁₂N₂S}"];

}

Caption: Reduction of the nitro group.

Step 2: Cyclization to form the Benzimidazole Core

The resulting 4-(phenylthio)benzene-1,2-diamine is then cyclized with a suitable reagent to form the benzimidazole ring system. In the case of Fenbendazole synthesis, this is typically achieved by reacting the diamine with a methyl N-cyanocarbamate derivative.[9]

-

Materials: 4-(phenylthio)benzene-1,2-diamine, Methyl N-(trichloromethyl)carbamate (or similar cyclizing agent), Acetone.[10]

-

Procedure:

-

Mix 4-(phenylthio)benzene-1,2-diamine with acetone and heat to 40-60 °C.[10]

-

Add methyl N-(trichloromethyl)carbamate dropwise over approximately 30 minutes.[10]

-

After the addition, maintain the temperature at 50-70 °C for 2-3 hours.[10]

-

Cool the reaction mixture and filter the precipitated solid.

-

Wash the solid with acetone to obtain Fenbendazole.[10]

-

Yields: The overall yield of Fenbendazole from 5-chloro-2-nitroaniline can be in the range of 84-90% with high purity.[10]

Caption: Synthesis of Fenbendazole.

Potential for Azo Dye Synthesis

The presence of the primary amino group in this compound makes it a suitable precursor for the synthesis of azo dyes. The general procedure involves diazotization of the amine followed by coupling with an electron-rich aromatic compound.

-

Diazotization: The aniline is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then reacted with a coupling component, such as a phenol or an aniline derivative, to form the azo dye.

References

- 1. 2-(Phenylthio)aniline(1134-94-7) 1H NMR [m.chemicalbook.com]

- 2. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]

- 3. youtube.com [youtube.com]

- 4. This compound | 43156-47-4 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Skraup reaction - Wikipedia [en.wikipedia.org]

- 10. iipseries.org [iipseries.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Nitro-5-(phenylthio)aniline via Nucleophilic Aromatic Substitution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Nitro-5-(phenylthio)aniline, a valuable intermediate in the development of pharmaceuticals, including anthelmintic agents.[1][2] The primary synthetic route described is the nucleophilic aromatic substitution (SNAr) reaction between 5-chloro-2-nitroaniline and thiophenol.

The SNAr reaction is a well-established method for forming aryl-sulfur bonds. In this specific synthesis, the electron-withdrawing nitro group on the aniline ring activates the chlorine atom for substitution by the nucleophilic thiophenolate ion.[3][4][5]

Reaction Principle

The synthesis proceeds via the attack of a thiolate nucleophile on the electron-deficient aromatic ring of 5-chloro-2-nitroaniline, leading to the displacement of the chloride leaving group. The thiolate can be generated in situ or prepared beforehand. Common methods involve the deprotonation of thiophenol using a base such as sodium hydride, potassium carbonate, or ammonia.[6][7]

Quantitative Data Summary

The following table summarizes various reported conditions and corresponding yields for the synthesis of this compound. This data allows for easy comparison of different methodologies to select the most suitable protocol for a specific laboratory setting.

| Starting Material (Electrophile) | Nucleophile Precursor | Base/Solvent System | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Purity (%) | Reference |

| 5-chloro-2-nitroaniline | Thiophenol | Sodium Hydride / DMF | 20-30 | Ambient | 3 | Not specified | Not specified | [8] |

| 5-chloro-2-nitroaniline | Thiophenol | Ammonia / Isopropanol | 80 | 8 | 5 | 95 | Not specified | [6] |

| 5-chloro-2-nitroaniline | Thiophenol | Ammonia / Isobutanol | 100 | 12 | 2 | 96 | Not specified | [6] |

| 5-chloro-2-nitroaniline | Thiophenol | Ammonia / Methanol | 60 | 3 | 20 | 88 | Not specified | [6] |

| 5-chloro-2-nitroaniline | Thiophenol | Ammonia / Isobutanol | 60 | 4 | 1.5 (addition) | 92.2 | Not specified | [7] |

| 5-chloro-2-nitroaniline | Thiophenol | Ammonia / Isopropanol | 60 | 9 | 6 | 96.4 | 91.2 | [1][7] |

| 5-chloro-2-nitroaniline | Thiophenol | Ammonia / Toluene | 60 | 9 | 2 (addition) | 95.8 | 90.0 | [7] |

| 5-chloro-2-nitroaniline | Thiophenol | Potassium Carbonate / DMF | Reflux | Ambient | 7 | 77-88 | Not specified | [7] |

Experimental Protocols

Two detailed protocols are provided below, representing common approaches to this synthesis.

Protocol 1: Synthesis using Sodium Hydride in Dimethylformamide

This protocol involves the pre-formation of sodium thiophenolate followed by reaction with the aryl chloride.

Materials:

-

5-chloro-2-nitroaniline

-

Thiophenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Methanol (for recrystallization)

-

Hexane

-

Deionized water

-

Nitrogen gas supply

-

Standard laboratory glassware and stirring apparatus

Procedure: [8]

-

Preparation of Sodium Thiophenolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend sodium hydride (e.g., 2.53 g of 60% dispersion) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

-

Cool the suspension in an ice bath and add thiophenol (e.g., 6.2 mL) dropwise via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

-

Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium thiophenolate, add a solution of 5-chloro-2-nitroaniline (e.g., 5 g) in DMF (10 mL).

-

Stir the reaction mixture at room temperature (20-30°C) for 3 hours.[8]

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water with stirring.

-

Collect the precipitated crude product by vacuum filtration and wash thoroughly with water and then with hexane to remove mineral oil.

-

Recrystallize the crude product from methanol to afford pure this compound.

-

Dry the purified product under vacuum. The product appears as a yellow to orange powder or crystals.[6]

Protocol 2: Autoclave Synthesis with Ammonia in Isopropanol

This protocol is suitable for larger-scale synthesis and avoids the use of sodium hydride.

Materials:

-

5-chloro-2-nitroaniline

-

Thiophenol

-

Anhydrous isopropanol

-

Liquid ammonia

-

Autoclave reactor

-

Standard laboratory glassware for work-up

-

Reaction Setup: In a suitable autoclave, suspend 5-chloro-2-nitroaniline (e.g., 255 g, 78.3% purity) in isopropanol (250 mL).[1]

-

Seal the autoclave and heat the suspension to 60°C.

-

Ammonia Addition: Carefully introduce liquid ammonia (e.g., 95.7 g) into the autoclave, allowing the pressure to reach 9 bar.[1]

-

Thiophenol Addition: While maintaining the temperature at 60°C and the pressure at a constant 9 bar (by replenishing with ammonia as needed), add thiophenol (e.g., 161 g, 98% purity) to the reaction mixture over 1.5 hours.[1]

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 60°C and 9 bar for 6 hours.[1]

-

Work-up and Purification: Cool the autoclave to room temperature and carefully vent the excess pressure.

-

Transfer the contents of the autoclave to a filtration apparatus and filter the reaction mixture.

-

Rinse the autoclave with isopropanol and combine the rinsate with the filtrate.

-

Wash the combined organic phases with water and dry to obtain the crude product.

-

The product, this compound, is obtained as a yellow powder.[1][7] Further purification can be achieved by recrystallization if necessary.

Visualizations

Signaling Pathway of Nucleophilic Aromatic Substitution

Caption: Mechanism of the SNAr Reaction.

Experimental Workflow for Protocol 1

Caption: Workflow for Synthesis using NaH/DMF.

References

- 1. This compound | 43156-47-4 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]

- 7. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

- 8. Synthesis routes of this compound [benchchem.com]

Application Notes and Protocol: Ammonia-Mediated Synthesis of 2-Nitro-5-(phenylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Nitro-5-(phenylthio)aniline, a key intermediate in the preparation of various pharmaceutical compounds, including potent anthelmintics like methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate.[1][2][3] The featured method is an efficient ammonia-mediated nucleophilic aromatic substitution reaction between 5-chloro-2-nitroaniline and thiophenol. This process is characterized by high yields and purity, making it suitable for both laboratory-scale and industrial applications.[4] The protocol outlines the necessary reagents, equipment, reaction conditions, and purification steps.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and dyes.[1] The presence of a nitro group, an aniline moiety, and a phenylthio group provides multiple reactive sites for further chemical transformations. The ammonia-mediated synthesis route offers a robust and high-yielding pathway to this intermediate.[4] In this reaction, ammonia facilitates the nucleophilic attack of the thiolate ion, formed from thiophenol, on 5-chloro-2-nitroaniline by scavenging the generated HCl and solubilizing the thiophenolate.[4] This method avoids the use of phase-transfer catalysts, which can complicate wastewater treatment in larger-scale production.[4][5]

Reaction Scheme

The primary reaction involves the nucleophilic aromatic substitution of the chlorine atom in 5-chloro-2-nitroaniline with a phenylthio group from thiophenol, mediated by ammonia.[1][4]

Overall Reaction:

5-chloro-2-nitroaniline + Thiophenol --(Ammonia)--> this compound + NH₄Cl

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental protocol for the ammonia-mediated synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 5-chloro-2-nitroaniline (78.3% purity) | 255 g | [2][6] |

| Thiophenol (98% purity) | 161 g | [2][6] |

| Liquid Ammonia | 95.7 g | [2][6] |

| Isopropanol (Solvent) | 250 mL | [2][6] |

| Reaction Conditions | ||

| Temperature | 60 °C | [2][6] |

| Pressure | 9 bar | [2][6] |

| Reaction Time | 6 hours | [2] |

| Product | ||

| This compound (Yellow Powder) | 298.6 g | [2] |

| Purity (by HPLC) | 91.2% | [2] |

| Yield | 96.4% | [2] |

Experimental Protocol

This protocol is based on a documented industrial-scale synthesis and can be adapted for laboratory use with appropriate safety precautions.[2][6]

Materials and Equipment:

-

5-chloro-2-nitroaniline

-

Thiophenol

-

Liquid ammonia

-

Isopropanol

-

Autoclave or a high-pressure reaction vessel equipped with a stirrer, temperature and pressure controls, and an inlet for gas and liquid addition

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

-

Reaction Setup: In a suitable autoclave, suspend 255 g of 5-chloro-2-nitroaniline (78.3% purity) in 250 mL of isopropanol.[2][6]

-

Pressurization and Heating: Seal the autoclave and begin stirring. Heat the reaction mixture to 60 °C.[2][6]

-

Ammonia Addition: Slowly pump 95.7 g of liquid ammonia into the autoclave until the internal pressure reaches 9 bar.[2][6]

-

Thiophenol Addition: While maintaining the temperature at 60 °C and the pressure at a constant 9 bar by replenishing ammonia as needed, add 161 g of thiophenol (98% purity) dropwise over 1.5 hours.[2][6]

-

Reaction: Continue stirring the reaction mixture at 60 °C and 9 bar for an additional 6 hours.[2]

-

Work-up:

-

Cool the autoclave to room temperature and slowly vent the excess pressure.[2]

-

Filter the reaction mixture.[2]

-

Rinse the autoclave with a small amount of isopropanol and combine the rinsate with the filtrate.[2]

-

Wash the combined organic phases with water.[2]

-

Dry the organic phase to obtain the crude product.[2]

-

-

Purification and Analysis: The resulting yellow powdery product, this compound, can be further purified by recrystallization if necessary, although yields are high without this step.[4][6] Analyze the purity of the final product by HPLC. The expected yield is approximately 298.6 g (96.4%) with a purity of 91.2%.[2]

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the ammonia-mediated synthesis of this compound.

Reaction Mechanism Pathway

References

- 1. Buy this compound | 43156-47-4 [smolecule.com]

- 2. This compound | 43156-47-4 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]

- 5. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

- 6. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

Application Notes: Phase-Transfer Catalysis in the Synthesis of 2-Nitro-5-(phenylthio)aniline

Introduction

2-Nitro-5-(phenylthio)aniline is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The production of this compound often involves a nucleophilic aromatic substitution (SNAr) reaction between a 5-halo-2-nitroaniline and a thiophenol derivative. Phase-transfer catalysis (PTC) has emerged as a highly efficient method for this transformation, offering several advantages over traditional synthetic routes. This document provides detailed application notes and protocols for the synthesis of this compound utilizing phase-transfer catalysis.

Principle of Phase-Transfer Catalysis

Phase-transfer catalysis facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1] In the synthesis of this compound, the nucleophile (thiophenoxide anion) is generated in the aqueous phase from thiophenol and a base (e.g., sodium hydroxide). The substrate, 5-chloro-2-nitroaniline, is dissolved in an organic solvent. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide, forms an ion pair with the thiophenoxide anion. This lipophilic ion pair is then transferred into the organic phase, where it can react with the 5-chloro-2-nitroaniline to form the desired product.[2][3] The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.

Advantages of Phase-Transfer Catalysis

The use of phase-transfer catalysis in this synthesis offers several benefits:

-

Increased Reaction Rates: By bringing the reactants together in a single phase, the reaction rate is significantly enhanced.

-

Mild Reaction Conditions: The reaction can often be carried out at lower temperatures and atmospheric pressure.

-

High Yields: PTC methods have been reported to produce this compound in excellent yields, often exceeding 95%.[4]

-

Simplified Work-up Procedures: The biphasic nature of the reaction system can simplify the separation and purification of the product.

-

Reduced Use of Hazardous Solvents: PTC can reduce the need for polar aprotic solvents which are often toxic and difficult to remove.

Challenges and Considerations

Despite its advantages, there are some challenges associated with the use of PTC in this synthesis:

-

Catalyst Selection: The choice of the phase-transfer catalyst is crucial for the efficiency of the reaction. Factors such as the lipophilicity of the cation and the nature of the anion can influence the reaction rate and yield.

-

Wastewater Treatment: The aqueous phase after the reaction will contain the catalyst and inorganic salts. Proper treatment of this wastewater is necessary due to the potential toxicity of some phase-transfer catalysts.[4]

-

Reaction Optimization: The reaction conditions, including temperature, stirring speed, and the concentration of reactants and catalyst, need to be carefully optimized to achieve the best results.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via phase-transfer catalysis as described in the literature.

| Parameter | Value | Reference |

| Starting Material | 5-Chloro-2-nitroaniline | [5] |

| Reagent | Thiophenol | [5] |

| Base | Sodium Hydroxide | [5] |

| Catalyst | Tetrabutylammonium Bromide | [5] |

| Solvent System | Toluene / Water | [4] |

| Temperature | 80 °C | [5] |

| Reaction Time | 4 hours | [5] |

| Yield | 97.9% | [5] |

Experimental Protocols

Synthesis of this compound using Tetrabutylammonium Bromide as a Phase-Transfer Catalyst

This protocol is adapted from the procedure described in patent DE4202262A1.[5]

Materials:

-

5-Chloro-2-nitroaniline (661 g)

-

Thiophenol (431 g, 400 cm³)

-

Sodium hydroxide (172 g)

-

Tetrabutylammonium bromide (58 g)

-

Toluene (3600 cm³)

-

Water (975 cm³)

-

Isopropanol (for recrystallization)

-

Reaction flask with a stirrer and reflux condenser

Procedure:

-

To a reaction flask equipped with a mechanical stirrer and a reflux condenser, add 5-chloro-2-nitroaniline (661 g), thiophenol (431 g), sodium hydroxide (172 g), water (975 cm³), toluene (3600 cm³), and tetrabutylammonium bromide (58 g).

-

Heat the mixture to 80 °C with constant stirring.

-

Maintain the reaction at 80 °C for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic and aqueous layers.

-

Wash the organic layer three times with 500 cm³ of water.

-

Evaporate the toluene from the organic layer under reduced pressure.

-

Recrystallize the crude product from isopropanol to obtain pure this compound.

-

The expected yield of this compound is approximately 934 g (97.9%), with a melting point of 117.5-118.5 °C.[5]

Mandatory Visualization

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Phase transfer catalyst in organic synthesis [wisdomlib.org]

- 3. Phase transfer catalysis | PPTX [slideshare.net]

- 4. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

- 5. DE4202262A1 - Prepn. of 2-nitro-5-phenylthio-aniline - from chloro-nitroaniline and thiophenol in organic solvent contg. metal cpd., etc., useful for prepn. of phenyl-guanine or benzimidazole deriv. - Google Patents [patents.google.com]

Application Note: Recrystallization for the Purification of 2-Nitro-5-(phenylthio)aniline

Abstract

This application note provides a detailed protocol for the purification of 2-Nitro-5-(phenylthio)aniline via recrystallization. This compound is a key intermediate in the synthesis of pharmaceuticals, such as anthelmintic agents like Fenbendazole.[1][2] Achieving high purity is critical for subsequent synthetic steps and ensuring the quality of the final active pharmaceutical ingredient. The protocol outlines solvent selection, the recrystallization procedure, and expected outcomes based on literature data.

Introduction

This compound (CAS 43156-47-4) is a moderately polar organic compound that often requires purification to remove by-products and unreacted starting materials from its synthesis.[3][4] Recrystallization is a robust and widely used technique for purifying solid compounds, leveraging the differences in solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. This protocol details the use of isopropanol, a solvent demonstrated to be effective for this compound.[5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. High-purity samples are typically a yellow to orange powder or crystalline solid.[6][7]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₂S | [1] |

| Molecular Weight | 246.29 g/mol | [2] |

| Melting Point | 145-146 °C | [1][7] |

| Appearance | White to orange powder or crystals | [6][7] |

| Solubility | Soluble in DMSO, Methanol; Insoluble in Water | [1][8] |

Experimental Protocol: Recrystallization from Isopropanol

This protocol describes the procedure for recrystallizing crude this compound using isopropanol as the solvent.

3.1 Materials & Equipment

-

Crude this compound

-

Isopropanol (Reagent Grade)

-

Distilled Water (for washing)

-

Erlenmeyer flasks (appropriate sizes)

-

Hot plate with magnetic stirring

-

Buchner funnel and filter flask

-

Filter paper (Whatman No. 1 or equivalent)

-

Glass funnel

-

Watch glass

-

Spatula

-

Ice bath

-

Vacuum oven or desiccator

3.2 Procedure

-

Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of isopropanol to the flask, just enough to create a slurry.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of isopropanol incrementally until the solid completely dissolves. Avoid adding a large excess of solvent to ensure maximum recovery.

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Place a new Erlenmeyer flask on the hot plate and pre-heat it. Place a glass funnel with fluted filter paper into the neck of the flask. Quickly pour the hot, saturated solution through the filter paper to remove the impurities.

-

Crystallization: Remove the flask containing the clear, saturated solution from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any residual soluble impurities. Subsequently, wash with cold distilled water.[5]

-

Drying: Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.